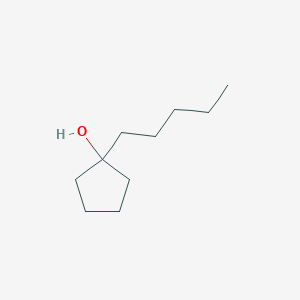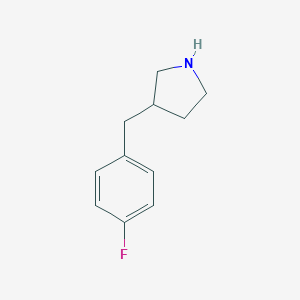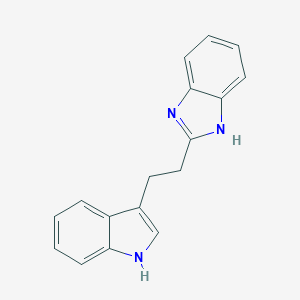
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-, also known as IBZ, is a heterocyclic compound that has attracted significant attention from researchers due to its potential use in various fields. IBZ is a derivative of benzimidazole, which is a class of compounds that exhibits a wide range of biological activities, including antiviral, antifungal, and anticancer properties.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
生化学的および生理学的効果
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have a variety of biochemical and physiological effects. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to modulate the immune system by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has several advantages for use in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have low toxicity in animal studies. However, there are also limitations to the use of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-. One area of research is the development of more potent and selective 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- analogs. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- and to identify its molecular targets. Another area of research is the evaluation of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- as a therapeutic agent in animal models of cancer and viral infections. Finally, the development of new methods for the delivery of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- to target tissues could improve its effectiveness as a therapeutic agent.
合成法
The synthesis of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- involves the condensation of 2-(1H-indol-3-yl)ethanol with 1,2-diaminobenzene in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of reagents.
科学的研究の応用
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
CAS番号 |
161806-39-9 |
|---|---|
製品名 |
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- |
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC名 |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
InChIキー |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
その他のCAS番号 |
161806-39-9 |
同義語 |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




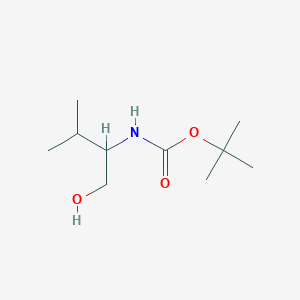

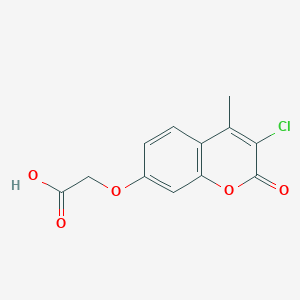

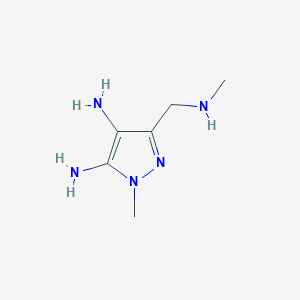
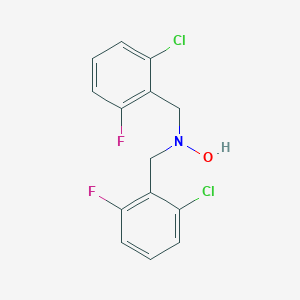
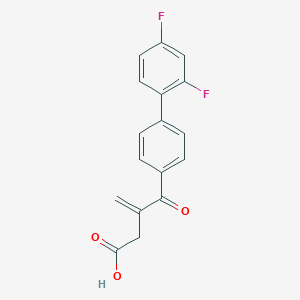

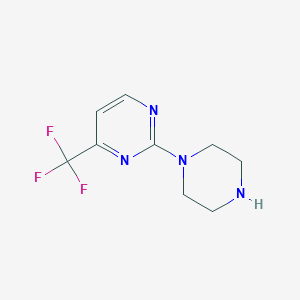
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
